(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
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Overview
Description
The chemical compound (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
is a versatile material used in scientific research1. Its unique structure enables exploration of its potential in various fields, from drug discovery to material science, offering exciting possibilities for advancements1.
Synthesis Analysis
Unfortunately, the specific synthesis process for(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
is not readily available from the search results. However, thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry2.Molecular Structure Analysis
The specific molecular structure analysis for(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
is not available in the search results. However, it is known that thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position2.Chemical Reactions Analysis
The specific chemical reactions involving(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
are not available in the search results.Physical And Chemical Properties Analysis
The specific physical and chemical properties of(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
are not available in the search results. However, it is known that thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C2.Scientific Research Applications
1. Cyclization and Synthesis
The compound is involved in cyclization reactions, particularly in the synthesis of derivatives like dihydrothiopyrano[3,4-b]furans, dihydrothiopyrano[4,3-b]furans, or dihydrothiopyrano[3,4-c]furans. These reactions are significant in the development of new organic compounds with potential applications in pharmaceuticals and materials science (Pevzner, 2021).
2. Building Blocks for β-Peptides
Derivatives of the compound have been used as building blocks for β-peptides. The versatility of these compounds in the stereoselective synthesis of amino acid derivatives is crucial for the development of novel peptides with potential therapeutic applications (Masesane & Steel, 2004).
3. Camps Cyclization
The compound undergoes Camps cyclization to form various quinolin-4(1H)-ones. This reaction is significant in organic chemistry for the synthesis of heterocyclic compounds, which have various applications in drug development and synthesis of complex organic molecules (Mochalov et al., 2016).
4. Optoelectronic Applications
Thiophene derivatives of the compound have been explored for their potential in optoelectronic applications. These materials show promise in protecting human eyes and optical sensors, and in stabilizing light sources in optical communications due to their nonlinear optical limiting behavior (Anandan et al., 2018).
5. Crystal Structure Analysis
The compound has been studied for its crystal structure, providing insights into molecular interactions and conformations. This information is vital for the development of new materials and understanding the properties of existing compounds (Lee et al., 2009).
6. Antiviral Research
Analogues of this compound have shown potential in inhibiting the enzymatic activities of SARS coronavirus helicase, an important target in antiviral drug development. This indicates the potential of similar compounds in treating viral infections (Lee et al., 2017).
7. Dye-Sensitized Solar Cells
Derivatives of the compound have been used in dye-sensitized solar cells, particularly to study the effect of conjugated linkers on device performance. This research is critical in the development of efficient and cost-effective solar energy technologies (Kim et al., 2011).
Safety And Hazards
The safety and hazards associated with (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
are not available in the search results.
Future Directions
The future directions for (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
are not specified in the search results. However, its unique structure enables exploration of its potential in various fields, from drug discovery to material science, offering exciting possibilities for advancements1.
properties
IUPAC Name |
(E)-N-[2-(furan-3-yl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(2-1-12-5-8-17-10-12)14-6-3-11-4-7-16-9-11/h1-2,4-5,7-10H,3,6H2,(H,14,15)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVVDEGLNONUJA-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C=CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1CCNC(=O)/C=C/C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.